Cas no 35959-08-1 (3-Acetoxy-11-ursen-28,13-olide)
3-Acetoxy-11-ursen-28,13-olide Chemical and Physical Properties
Names and Identifiers
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- 3-Acetoxy-11-ursen-28,13-olide
- 3beta-Acetoxyurs-11-en-28-oic 13(28)-lactone
- B0005-179599
- 35959-08-1
- 3beta-Acetoxyurs-11-en-28,13beta-olide
- CS-0017656
- AKOS040761080
- 4,4,6a,6b,11,12,14b-Heptamethyl-16-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,9,10,11,12,12a,14a,14b-octadecahydro-12b,8a-(epoxymethano)picen-3-yl acetate
- 4,5,9,9,13,19,20-Heptamethyl-23-oxo-24- oxahexacyclo[15.5.2.0^1,18^.0^4,17^.0^5,14^.0^8,13^]tetracos- 15-en-10-yl acetate
- HY-N1803
- Urs-11-en-28-oic acid, 3,13-dihydroxy-,-lactone,acetate
- [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate
- [ "" ]
- DA-49639
- 3beta-Acetoxy-13-hydroxyurs-11-ene-28-oic acid lactone
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- Inchi: 1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1
- InChI Key: NCXOPROPMCEOMN-NOAGMNDJSA-N
- SMILES: O1C([C@]23CC[C@@H](C)[C@H](C)[C@H]2[C@@]21C=C[C@@H]1[C@@]4(C)CC[C@@H](C(C)(C)[C@@H]4CC[C@@]1(C)[C@]2(C)CC3)OC(C)=O)=O
Computed Properties
- Exact Mass: 496.35500
- Monoisotopic Mass: 496.35526001g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 2
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Color/Form: Cryst.
- Density: 1.1±0.1 g/cm3
- Boiling Point: 572.8±50.0 °C at 760 mmHg
- Flash Point: 278.2±28.5 °C
- PSA: 52.60000
- LogP: 7.11100
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
3-Acetoxy-11-ursen-28,13-olide Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3-Acetoxy-11-ursen-28,13-olide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39060-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
| Cooke Chemical | M9344434-5mg |
3β-Acetoxyurs-11-en-28,13β-olide |
35959-08-1 | 98% | 5mg |
RMB 1900.00 | 2025-02-21 | |
| TargetMol Chemicals | TN2913-5 mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mL * 10 mM (in DMSO) |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-08 | ||
| TargetMol Chemicals | TN2913-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 5mg |
¥ 3230 | 2024-07-20 | ||
| A2B Chem LLC | AF82726-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 98.0% | 5mg |
$577.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2913-1 ml * 10 mm |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN2913-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 5mg |
¥ 3230 | 2024-07-24 | ||
| TargetMol Chemicals | TN2913-1 ml * 10 mm |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 |
3-Acetoxy-11-ursen-28,13-olide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Acetoxy-11-ursen-28,13-olide
Professional Introduction to 3-Acetoxy-11-ursen-28,13-olide (CAS No. 35959-08-1)
3-Acetoxy-11-ursen-28,13-olide, identified by the Chemical Abstracts Service Number (CAS No.) 35959-08-1, is a bioactive compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. This triterpenoid derivative belongs to the ursane family, a class of naturally occurring steroids known for their diverse pharmacological properties. The structural features of 3-Acetoxy-11-ursen-28,13-olide, particularly its acetoxy and hydroxyl functional groups, contribute to its unique biological activity and make it a promising candidate for further investigation in drug discovery.
The chemical structure of 3-Acetoxy-11-ursen-28,13-olide consists of a tetracyclic triterpenoid backbone with specific substitutions that enhance its interaction with biological targets. The presence of an acetoxy group at the C-3 position and hydroxyl groups at C-11 and C-28 imparts distinct physicochemical properties, influencing its solubility, stability, and metabolic pathways. These structural attributes are critical in determining its potential therapeutic applications and mechanisms of action.
In recent years, there has been growing interest in exploring the pharmacological effects of triterpenoids due to their low toxicity profiles and high binding affinity to various biological receptors. Studies have demonstrated that 3-Acetoxy-11-ursen-28,13-olide exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in peer-reviewed journals has shown that this compound can modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The anti-inflammatory effects of 3-Acetoxy-11-ursen-28,13-olide have also been investigated, with findings suggesting its potential in alleviating chronic inflammatory conditions by inhibiting the release of pro-inflammatory cytokines.
The synthesis of 3-Acetoxy-11-ursen-28,13-olide is a complex process that requires precise chemical transformations to achieve the desired stereochemistry. Advanced synthetic methodologies, including enzymatic catalysis and chiral auxiliary techniques, have been employed to optimize yield and purity. These synthetic approaches are crucial for ensuring that the final product meets the stringent standards required for preclinical and clinical studies.
One of the most compelling aspects of 3-Acetoxy-11-ursen-28,13-olide is its potential in oncology research. Preclinical studies have indicated that this compound can selectively target cancer cells while minimizing harm to healthy tissues. Its ability to induce apoptosis in tumor cells by disrupting mitochondrial function has been particularly noteworthy. Additionally, its interactions with microRNA pathways suggest a multifaceted approach to cancer therapy, which could enhance treatment efficacy and reduce resistance mechanisms.
The pharmacokinetic profile of 3-Acetoxy-11-ursen-28,13-olide is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective dosing regimens and formulations. Preliminary data suggest that 3-Acetoxy-11-ursen-28,13-olide exhibits moderate bioavailability and undergoes biotransformation via cytochrome P450 enzymes. These findings are critical for optimizing its delivery system and ensuring maximal therapeutic benefit.
Recent advancements in computational chemistry have also contributed to the study of 3-Acetoxy-11 Ursen 28 13 Oride (CAS No. 35959 08 1). Molecular docking simulations have been used to predict binding interactions between this compound and target proteins involved in disease pathways. These simulations not only provide insights into the mechanisms of action but also aid in designing derivatives with enhanced potency and selectivity.
The role of natural products like 3-Acetoxy 11 Ursen 28 13 Oride in drug discovery cannot be overstated. The ursane family of triterpenoids has yielded several FDA-approved drugs and is a rich source of bioactive molecules. The structural diversity within this class allows for extensive chemical modification, enabling researchers to tailor compounds for specific therapeutic needs. As such, 3-Acetoxy 11 Ursen 28 13 Oride represents a valuable scaffold for developing novel treatments across various therapeutic areas.
In conclusion,3 Acetoxy Ursen 28 13 Oride CAS No 35959 08 1is a bioactive triterpenoid with significant potential in pharmaceutical research Its unique structural features functional groups contribute to its diverse biological activities including anti inflammatory antioxidant anticancer effects Further studies are warranted to fully elucidate its mechanisms of action pharmacokinetic profile and clinical applications This compound exemplifies the importance of natural products in modern drug discovery
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